molecular formula C21H28N2O4S B13370712 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine

Cat. No.: B13370712
M. Wt: 404.5 g/mol
InChI Key: KINIEMQDZKOYAT-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and two aromatic rings, one of which contains methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,5-dimethoxy-4-methylphenyl sulfonyl chloride, which is then reacted with 4-ethylphenylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine: Similar structure but with a different substitution pattern on the piperazine ring.

    1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3-trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine: Features additional sulfonyl groups, which can affect its reactivity and applications.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-(4-ethylphenyl)piperazine

InChI

InChI=1S/C21H28N2O4S/c1-5-17-6-8-18(9-7-17)22-10-12-23(13-11-22)28(24,25)21-15-19(26-3)16(2)14-20(21)27-4/h6-9,14-15H,5,10-13H2,1-4H3

InChI Key

KINIEMQDZKOYAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)OC

Origin of Product

United States

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